3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate
Description
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an ester functional group
Properties
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3F2O2/c1-6(11(13)12(14)15)19-10(18)4-7-2-3-8(16)5-9(7)17/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUGGJKTOXEQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)CC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a halogenated butene derivative and react it with a difluorophenyl acetic acid derivative under esterification conditions. The reaction conditions often include the use of a catalyst, such as sulfuric acid or a Lewis acid, and the reaction is typically carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and ester group play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-dichlorophenyl)acetate
- 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-dibromophenyl)acetate
- 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)propionate
Uniqueness
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate stands out due to the presence of both chlorine and fluorine atoms, which impart unique chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
